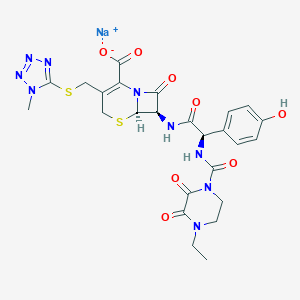

(R)-Linezolid

Übersicht

Beschreibung

-(R)-Linezolid is a synthetic antibiotic that has been used to treat a variety of bacterial infections since its introduction in 2000. It is a member of the oxazolidinone class of antibiotics, which are known for their broad spectrum of activity against a range of Gram-positive bacteria. This antibiotic is notable for its ability to penetrate the cell wall of Gram-positive bacteria and inhibit protein synthesis, resulting in the death of the bacteria. Additionally, it has been found to have a low rate of resistance and is generally well tolerated by patients.

Wissenschaftliche Forschungsanwendungen

Resistance Mechanisms in Staphylococcus aureus :

- Linezolid resistance in methicillin-resistant Staphylococcus aureus (MRSA) can occur via the cfr gene, which modifies the ribosomal RNA, impacting the antibiotic's binding site and conferring resistance to several clinically relevant antibiotics (Toh et al., 2007).

- In Staphylococcus aureus, resistance typically involves mutations at the linezolid binding site on the ribosome, particularly in 23S rRNA and ribosomal proteins L3 and L4 (Long & Vester, 2011).

Efficacy Against Gram-Positive Pathogens :

- New oxazolidinones, like Rx-01_423 and Rx-01_667, exhibit improved potency over linezolid against serious Gram-positive pathogens, including MRSA and vancomycin-resistant enterococci, and extend coverage to linezolid-resistant microbes (Lawrence et al., 2008).

Side Effects and Mitochondrial Impact :

- Prolonged use of linezolid can lead to optic neuropathy, encephalopathy, skeletal myopathy, lactic acidosis, and renal failure, likely due to its inhibition of mitochondrial protein synthesis (De Vriese et al., 2006).

Resistance in Mycobacterium tuberculosis :

- Linezolid is increasingly important for multidrug-resistant tuberculosis treatment, with resistance mechanisms involving rrl and rplC mutations (Zhang et al., 2016).

Emergence in Various Clonal Complexes :

- Linezolid-resistant Staphylococcus aureus and Staphylococcus epidermidis strains have emerged in diverse genetic backgrounds, indicating independent emergence in multiple clones (Wong et al., 2010).

New Oxazolidinones Overcoming Linezolid Resistance :

- The Rχ-01 family of oxazolidinones shows improved binding to the ribosomal A-site and greater efficacy against linezolid-resistant isolates, offering an alternative to overcome resistance (Skripkin et al., 2008).

Application in Treating Gram-Positive Infections :

- Linezolid is effective against community-acquired pneumonia, skin infections, and other infections caused by Gram-positive bacteria, including VRE and methicillin-resistant staphylococci (Zahedi Bialvaei et al., 2017).

Wirkmechanismus

Biochemical Pathways

It is likely that this compound affects multiple pathways, leading to downstream effects that contribute to its overall mechanism of action .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .

Eigenschaften

IUPAC Name |

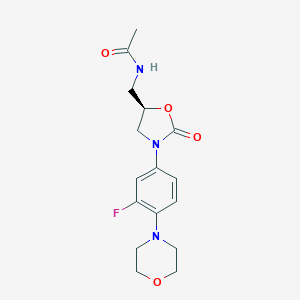

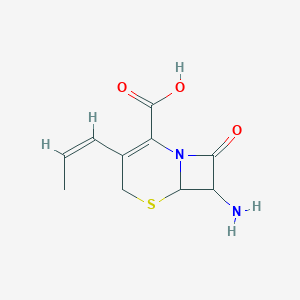

N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZROVQLWOKYKF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275723 | |

| Record name | acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872992-20-6 | |

| Record name | R-Linezolid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872992206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetamide, n-[[(5r)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-LINEZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H12RJ0A6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Beyond its established antibacterial activity, is there potential for (R)-Linezolid to be repurposed for other viral infections like COVID-19?

A1: While (R)-Linezolid is primarily recognized for its activity against vancomycin-resistant Enterococcus faecium infections [], research exploring its potential against SARS-CoV-2 is underway. Although specific findings were not detailed in the provided abstract [], studies investigating the "potential activity of (R)-Linezolid against SARS-CoV-2 using electronic and molecular docking" suggest ongoing efforts to explore its antiviral applications. This area requires further research to determine if (R)-Linezolid demonstrates viable antiviral activity and if it can be developed into a treatment option for COVID-19.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

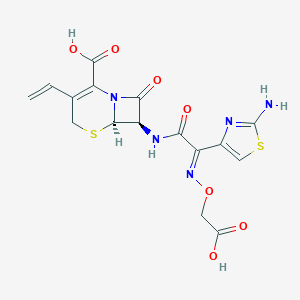

![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)

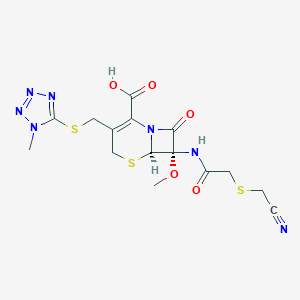

![(6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193832.png)

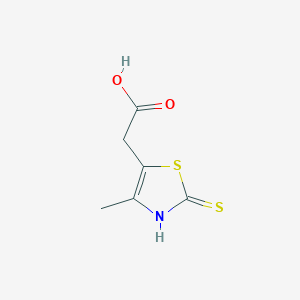

![(6S-cis)-3-[[(aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[(2-thienylacetyl)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193853.png)

![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B193856.png)